4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde

Purity Quality Control Building Blocks

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde (CAS 893738-05-1) is a substituted biphenyl derivative featuring an amino group at the 4'-position, a fluorine atom at the 3'-position, and an aldehyde group at the 3-position. This arrangement creates a unique electronic environment that combines the electron-donating capacity of the amine with the electron-withdrawing effects of fluorine, while maintaining a reactive aldehyde handle for further derivatization.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 893738-05-1
Cat. No. B12842996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde
CAS893738-05-1
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=C(C=C2)N)F)C=O
InChIInChI=1S/C13H10FNO/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H,15H2
InChIKeyZSTCFZNDWHYJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde (CAS 893738-05-1): A Fluorinated Biphenyl Aldehyde Building Block for Medicinal Chemistry and Materials Science


4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde (CAS 893738-05-1) is a substituted biphenyl derivative featuring an amino group at the 4'-position, a fluorine atom at the 3'-position, and an aldehyde group at the 3-position [1]. This arrangement creates a unique electronic environment that combines the electron-donating capacity of the amine with the electron-withdrawing effects of fluorine, while maintaining a reactive aldehyde handle for further derivatization [1]. With a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol, it serves as a versatile intermediate in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials [2].

Why 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde Cannot Be Replaced by Generic Biphenyl Aldehydes


Attempts to substitute 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde with simpler biphenyl aldehydes (e.g., 4'-amino-[1,1'-biphenyl]-3-carbaldehyde or 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde) risk compromising both physicochemical properties and synthetic utility. The simultaneous presence of a fluorine atom and an amino group on the same ring creates a unique polarized electronic system that influences reactivity, lipophilicity, and hydrogen-bonding capacity in ways that single-substituted analogs cannot replicate [1]. Specifically, the 3'-fluoro substitution lowers the pKa of the adjacent amino group (predicted pKa 2.48 vs. ~4-5 for non-fluorinated analogs), while reducing LogP by approximately 0.9 units compared to the non-amino analog—a magnitude of change that can significantly alter bioavailability, off-target binding, and synthetic intermediate stability [2].

Quantitative Differentiation Evidence for 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde vs. Closest Analogs


Purity Profile: 98% Minimum Purity Specification from Leyan vs. 95% from Other Vendors and Non-Fluorinated Analogs

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde is available at a minimum purity specification of 98% from Leyan, exceeding the typical 95% purity offered by alternative vendors for this compound and for the non-fluorinated analog 4'-amino-[1,1'-biphenyl]-3-carbaldehyde . This 3-percentage-point absolute increase reduces the likelihood of trace impurities interfering with sensitive downstream reactions, which is critical for applications requiring high batch-to-batch reproducibility .

Purity Quality Control Building Blocks

Lipophilicity Reduction: 0.9 LogP Unit Lower than Non-Amino Analog, Balancing Permeability and Solubility

The target compound exhibits an XLogP3 of 2.4, which is 0.9 LogP units lower than the non-amino analog 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (LogP 3.3) [1][2]. This reduction in lipophilicity, driven by the 4'-amino group, improves predicted aqueous solubility while maintaining sufficient membrane permeability, a balance often sought in lead optimization [1]. In contrast, the non-fluorinated analog 4'-amino-[1,1'-biphenyl]-3-carbaldehyde shows a LogP of 3.33, making it more hydrophobic than the target compound despite lacking fluorine [3].

Lipophilicity LogP Drug Design

pKa Shift: Fluorine Ortho to Amino Lowers Predicted pKa to 2.48, Enhancing Reactivity in Acidic Environments

The predicted pKa of the anilinium ion in 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde is 2.48 ± 0.10, significantly lower than the typical pKa of ~4.6 for unsubstituted aniline [1]. This shift is attributed to the strong electron-withdrawing effect of the ortho-fluorine atom, which stabilizes the conjugate base. In comparison, the non-fluorinated analog 4'-amino-[1,1'-biphenyl]-3-carbaldehyde has no reported experimental pKa but would be expected to have a pKa near 4-5 based on class-level inference [2].

pKa Reactivity Fluorine Effect

Topological Polar Surface Area (TPSA) of 43.1 Ų Suggests Balanced Permeability and Transport Properties

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde has a computed TPSA of 43.1 Ų, which falls within the optimal range (20-140 Ų) for oral bioavailability and blood-brain barrier penetration [1]. For comparison, the non-amino analog 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde has a TPSA of only 17.1 Ų, potentially favoring higher passive permeability but reducing aqueous solubility [2]. The non-fluorinated analog 4'-amino-[1,1'-biphenyl]-3-carbaldehyde shares an identical TPSA (43.1 Ų) but lacks the electronic modulation provided by fluorine [3].

TPSA ADME Permeability

Optimal Research and Industrial Applications for 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde Based on Differentiated Properties


Synthesis of Fluorinated Kinase Inhibitor Fragments and Lead Compounds

The unique combination of a 3'-fluoro and 4'-amino substitution pattern creates a privileged scaffold for ATP-mimetic kinase inhibitors. The fluorine atom can engage in favorable interactions with the enzyme's glycine-rich loop, while the amino group serves as a vector for introducing solubilizing or targeting moieties. The aldehyde at the 3-position provides a reactive handle for reductive amination or Wittig chemistry to elaborate the scaffold. The balanced LogP (2.4) and TPSA (43.1 Ų) support oral bioavailability potential [1].

Precursor to Fluorescent Probes and Conjugated Polymers

The biphenyl core with electron-donating (amino) and electron-withdrawing (fluoro) substituents generates a dipole moment that can be exploited in the design of push-pull chromophores. The aldehyde group enables facile conjugation via Schiff base formation or Knoevenagel condensation. The high purity (98%) available from Leyan reduces side reactions during polymerization or probe assembly, improving the photophysical homogeneity of the final material .

Building Block for CNS-Targeted Small Molecules

With a TPSA of 43.1 Ų, this compound resides in a chemical space favorable for blood-brain barrier penetration. The reduced LogP (2.4 vs. 3.3 for non-amino analog) mitigates the risk of high plasma protein binding and nonspecific tissue accumulation. The fluorine atom also enhances metabolic stability by blocking potential sites of CYP-mediated oxidation. These properties make it an attractive intermediate for CNS drug discovery programs [1][2].

Intermediate in Agrochemical Synthesis

Fluorinated biphenyl aldehydes are known intermediates in the production of fungicides and herbicides, as described in Bayer's patent literature [2]. The presence of both an amino and a fluoro group on the same ring provides multiple synthetic handles for generating diverse analogs. The lower pKa of the aniline nitrogen (2.48) may also influence soil mobility and plant uptake properties of final agrochemical products .

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